molecular formula C30H42O5 B3029462 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol CAS No. 672941-64-9

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Cat. No. B3029462
CAS RN: 672941-64-9
M. Wt: 482.6 g/mol
InChI Key: JZIBSDBSLIKLEM-SPXYNGGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as 3-O-EZ, is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It is a major diterpenoid of Euphorbia kansui (EK), and it can convert into ingenol after processing EK with vinegar .


Synthesis Analysis

The synthesis of 3-O-EZ involves the processing of Euphorbia kansui (EK) with vinegar, during which 3-O-EZ converts into ingenol .


Chemical Reactions Analysis

The chemical reaction involving 3-O-EZ occurs during the processing of Euphorbia kansui (EK) with vinegar. In this process, 3-O-EZ converts into ingenol .

Scientific Research Applications

Treatment of Malignant Ascites

This compound has been studied for its effects on malignant ascites (MA), which is mainly caused by hepatocellular, ovarian, and breast cancer . The compound is a major diterpenoid of Euphorbia kansui, a plant that has been reported to have a therapeutic effect on MA .

Reduction of Toxicity in Traditional Medicine

The clinical applications of Euphorbia kansui are often restricted due to its severe toxicity. However, it has been found that processing Euphorbia kansui with vinegar can reduce its toxicity without compromising its pharmacological effects . The compound 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol can convert into ingenol after this processing .

Anti-Inflammatory Activity

The compound is known to have significant anticomplement activity, with an IC50 of 89.5 μM . This suggests that it could potentially be used in the treatment of diseases where the complement system plays a role, such as in certain autoimmune diseases.

Potential Use in Cancer Treatment

The compound has been tested on the H22 mouse hepatoma ascites model, where it was given to the mice for seven days . The results suggested that it could potentially be used in the treatment of hepatoma.

Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

The compound has been found to affect the serum RAAS levels in mice . This suggests that it could potentially be used in the treatment of conditions where the RAAS system plays a role, such as in certain cardiovascular diseases.

Potential Use in Metabolomics

The compound has been used in the analysis of the metabolomics of serum . This suggests that it could potentially be used in the field of metabolomics, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Future Directions

The future directions for research on 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui (EK) stir-fried with vinegar (VEK) . Further studies could also focus on its potential applications in the treatment of conditions like malignant ascites (MA) .

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBSDBSLIKLEM-SPXYNGGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Reactant of Route 2
Reactant of Route 2
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Reactant of Route 3
Reactant of Route 3
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Reactant of Route 4
Reactant of Route 4
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Reactant of Route 5
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Reactant of Route 6
3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.